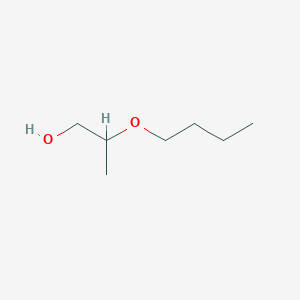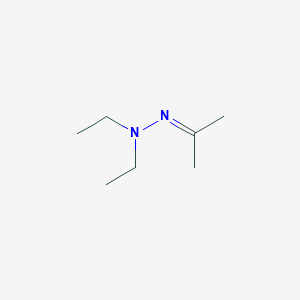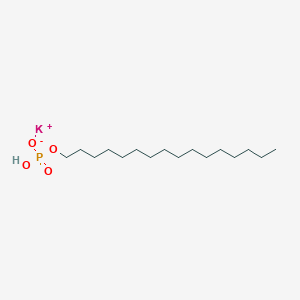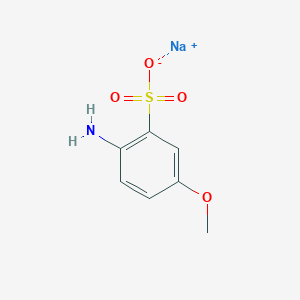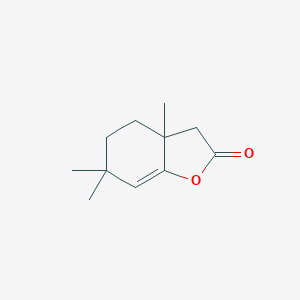
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one, commonly known as muscone, is a naturally occurring organic compound that belongs to the class of bicyclic ketones. It is a major component of musk, which is a secretion obtained from the musk deer. Muscone has a unique odor that is widely used in perfumery and cosmetics. In recent years, muscone has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of muscone is not fully understood. However, studies have suggested that muscone exerts its therapeutic effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis.
Biochemische Und Physiologische Effekte
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Muscone has also been shown to improve cognitive function and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in laboratory experiments. It is a naturally occurring compound, which makes it readily available for research purposes. Muscone is also relatively stable and can be easily synthesized. However, muscone has limitations in terms of its solubility and stability in various solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of muscone as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.
Synthesemethoden
Muscone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and natural extraction. The chemical synthesis of muscone involves the reaction of 2,2,6-trimethyl-4H-1-benzofuran-3,5-dione with isobutylmagnesium bromide. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce muscone. Natural extraction involves the collection of musk from musk deer and subsequent isolation of muscone.
Wissenschaftliche Forschungsanwendungen
Muscone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Muscone has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
16778-26-0 |
|---|---|
Produktname |
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one |
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)4-5-11(3)7-9(12)13-8(11)6-10/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
NCBAGYYDKGFEFQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CC(=O)OC2=C1)C)C |
Kanonische SMILES |
CC1(CCC2(CC(=O)OC2=C1)C)C |
Synonyme |
3a,4,5,6-Tetrahydro-3a,6,6-trimethylbenzofuran-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



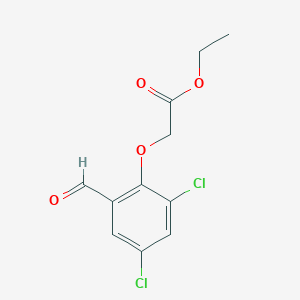
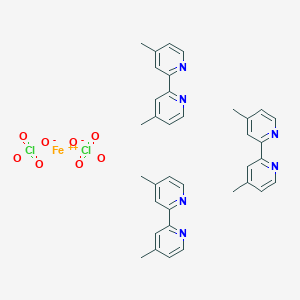

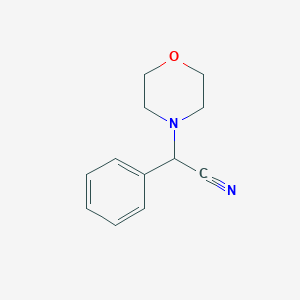
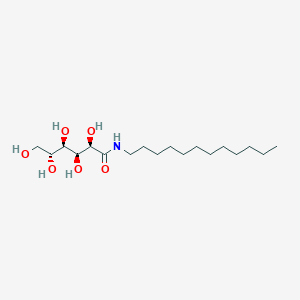
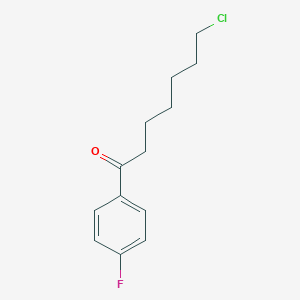
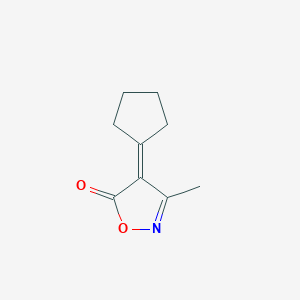
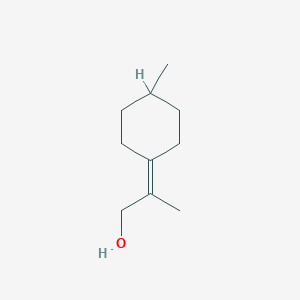
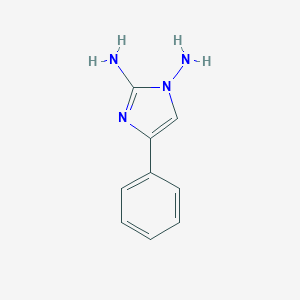
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
